Edasalonexent

Catalog No.
S526868
CAS No.
1204317-86-1
M.F
C31H42N2O3
M. Wt
490.69
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edasalonexent

CAS Number

1204317-86-1

Product Name

Edasalonexent

IUPAC Name

N-[2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]ethyl]-2-hydroxybenzamide

Molecular Formula

C31H42N2O3

Molecular Weight

490.69

InChI

InChI=1S/C31H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-30(35)32-26-27-33-31(36)28-23-21-22-24-29(28)34/h3-4,6-7,9-10,12-13,15-16,18-19,21-24,34H,2,5,8,11,14,17,20,25-27H2,1H3,(H,32,35)(H,33,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

JQLBBYLGWHUHRW-KUBAVDMBSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCNC(=O)C1=CC=CC=C1O

Solubility

Soluble in DMSO, not in water

Synonyms

CAT-1004; CAT1004; CAT 1004; Edasalonexent.

Description

The exact mass of the compound Edasalonexent is 490.3195 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Duchenne Muscular Dystrophy (DMD)

One of the most promising applications of edasalonexent lies in the treatment of Duchenne muscular dystrophy (DMD). DMD is a rare genetic disorder that causes progressive muscle weakness due to mutations in the dystrophin gene. This mutation leads to inflammation and degeneration of muscle fibers. Preclinical studies have shown that edasalonexent can reduce inflammation and protect muscle cells in animal models of DMD. Clinical trials are currently ongoing to evaluate the safety and efficacy of edasalonexent in DMD patients.

Other Potential Applications

Edasalonexent's ability to modulate NF-κB activity makes it a potential candidate for treating various conditions associated with chronic inflammation, including:

  • Neurodegenerative diseases: Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS) involve chronic inflammation and neurodegeneration. Studies suggest edasalonexent may have neuroprotective effects [].
  • Autoimmune diseases: Rheumatoid arthritis, psoriasis, and inflammatory bowel disease (IBD) are characterized by dysregulated immune responses. Edasalonexent's anti-inflammatory properties may be beneficial in these conditions [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

7.1

Exact Mass

490.3195

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Edasalonexent

Dates

Modify: 2023-07-15

Explore Compound Types